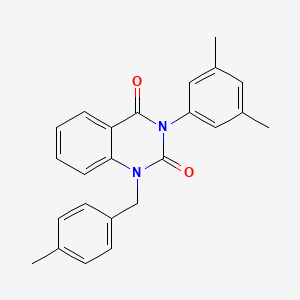

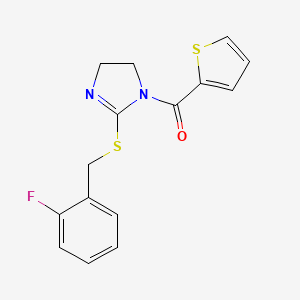

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMQD, is a quinazoline derivative that has been the subject of significant research in recent years. DMQD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Aplicaciones Científicas De Investigación

Synthesis and Application in Drug Discovery

Quinazoline derivatives have been synthesized using different methods and tested for their potential in drug development. For example, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide as a reagent demonstrates an environmentally friendly approach to generate key intermediates for pharmaceuticals (Mizuno et al., 2007). Additionally, ionic liquids have been employed as dual solvent-catalysts for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 at atmospheric pressure, highlighting a sustainable method for producing these compounds (Lu et al., 2014).

Cytotoxic Activity

Some quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, a structurally related class, have shown potent cytotoxic effects, with some compounds achieving IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).

Antimalarial Activity

The antimalarial activity of quinazoline derivatives has also been explored, with some compounds displaying significant efficacy against Plasmodium berghei in infected mice (Rice, 1976). This indicates the potential of quinazoline derivatives in the development of new antimalarial drugs.

Chemical Fixation of CO2

Quinazoline-2,4(1H,3H)-dione derivatives are highlighted for their role in the chemical fixation of CO2, serving as key intermediates in the synthesis of drugs such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. This application not only underlines the importance of quinazoline derivatives in pharmaceutical synthesis but also their contribution to green chemistry and CO2 utilization (Vessally et al., 2017).

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWFRBGHXDKWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)

![3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2565301.png)

![1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565305.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)

![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)